Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4-ethoxyphenylethylmalonate can be synthesized through the alkylation of diethyl malonate with 4-ethoxyphenylethyl bromide in the presence of a strong base such as sodium ethoxide . The reaction typically proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods: Industrial production of diethyl 4-ethoxyphenylethylmalonate follows similar synthetic routes but often involves optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Diethyl 4-ethoxyphenylethylmalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium ethoxide or potassium tert-butoxide are used to generate enolate ions for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted malonates depending on the alkylating agent used.
Scientific Research Applications
Diethyl 4-ethoxyphenylethylmalonate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of diethyl 4-ethoxyphenylethylmalonate involves its role as a precursor in various chemical reactions. It acts as a nucleophile in substitution reactions, forming enolate ions that can attack electrophilic centers. This property makes it valuable in the synthesis of complex organic molecules .
Comparison with Similar Compounds
- Diethyl malonate
- Diethyl phenylethylmalonate
- Diethyl ethylmalonate
Comparison: Diethyl 4-ethoxyphenylethylmalonate is unique due to the presence of the 4-ethoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other malonates. This makes it particularly useful in specific synthetic applications where the ethoxyphenyl group is desired .
Properties
Molecular Formula |
C17H24O5 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H24O5/c1-4-20-14-10-7-13(8-11-14)9-12-15(16(18)21-5-2)17(19)22-6-3/h7-8,10-11,15H,4-6,9,12H2,1-3H3 |
InChI Key |
QFGTWMIKZFLUGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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